Muscarinic Receptor Subtype Selectivity: M1 Preference Over M2
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine demonstrates a measurable selectivity window between muscarinic acetylcholine receptor subtypes M1 and M2. In radioligand displacement assays, the compound exhibits a Ki of 156 nM at the M1 receptor (bovine striatum, [3H]pirenzepine) versus 1,370 nM at the M2 receptor (rat myocardium, [3H]QNB), yielding a 8.8-fold selectivity for M1 over M2 [1]. This contrasts with the structurally related 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, which is not characterized for muscarinic activity but is instead optimized for anticancer efficacy in prostate cancer cell lines [2]. The 2-pyridinyl substitution pattern is critical for this M1-preferring binding profile.
| Evidence Dimension | Binding affinity (Ki) and M1/M2 selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM; Selectivity ratio (M2/M1) = 8.8 |
| Comparator Or Baseline | Baseline: Non-selective binding would yield M2/M1 ratio ≈ 1; Comparator: 6-(4-phenylpiperazin-1-yl)pyridin-3-amine lacks reported muscarinic activity |
| Quantified Difference | 8.8-fold selectivity for M1 over M2 |
| Conditions | Radioligand displacement: M1 - bovine striatum with [3H]pirenzepine; M2 - rat myocardium with [3H]QNB |
Why This Matters
M1 selectivity is a key design criterion for CNS therapeutics aimed at cognitive enhancement while minimizing peripheral M2-mediated cardiovascular side effects; this compound offers a validated starting point for M1-preferring SAR.
- [1] BindingDB. BDBM50405719 / CHEMBL2114395. Ki data for M1 (156 nM) and M2 (1370 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
- [2] Demirci S, et al. Chem Biol Drug Des. 2019;94(3):1584-1595. doi:10.1111/cbdd.13575 View Source
